Product packaging for 2-Chloro-5-(4-heptyloxybenzoyl)pyridine(Cat. No.:CAS No. 1187169-46-5)

2-Chloro-5-(4-heptyloxybenzoyl)pyridine

Cat. No.: B1421777
CAS No.: 1187169-46-5
M. Wt: 331.8 g/mol
InChI Key: PASZUADAWSBSOZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-heptyloxybenzoyl)pyridine is a high-value liquid crystal intermediate designed for advanced materials research. This compound integrates a chloropyridine head group with an alkoxybenzoyl lateral chain, a structure pivotal for developing novel organic electronic and electro-optic materials. Its molecular architecture is engineered for the synthesis of liquid crystalline phases, where the heptyloxy chain promotes mesogen formation and the chloropyridine moiety serves as a versatile handle for further functionalization via cross-coupling reactions. Researchers utilize this compound in the design of advanced materials for applications such as organic semiconductors, liquid crystal displays (LCDs), and non-linear optical devices. The specific length of the heptyloxy chain is critical for fine-tuning thermal stability, phase transition temperatures, and the overall mesomorphic properties of the resulting materials. Supplied as a high-purity solid, this compound is characterized by techniques including HPLC, NMR, and mass spectrometry to ensure consistency and reliability for demanding research applications. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClNO2 B1421777 2-Chloro-5-(4-heptyloxybenzoyl)pyridine CAS No. 1187169-46-5

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-heptoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-13-23-17-10-7-15(8-11-17)19(22)16-9-12-18(20)21-14-16/h7-12,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASZUADAWSBSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217779
Record name (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-46-5
Record name (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

  • Method: Cyclization using chlorinating agents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–125°C).
  • Reaction: 2-Aminopyridine reacts with POCl₃ to form 2-chloro-5-nitropyridine, which is subsequently reduced or modified to the target compound.
  • Yield: Typically around 76.9% under optimized conditions.

Alternative Routes

Chlorination of Pyridine Intermediates

Chlorination is critical for introducing the chloro substituent at the 2-position:

Method Reagents Conditions Remarks Yield
Direct chlorination Chlorine gas (Cl₂) -5°C to 25°C, controlled flow Precise temperature control prevents over-chlorination High (around 95%) in optimized setups
Chlorination with POCl₃ POCl₃ + pyridine 120–125°C Facilitates chlorination and cyclization simultaneously ~76.9%

Research indicates that controlled chlorination at low temperatures minimizes by-products and enhances selectivity.

Formation of the Benzoyl Group

The 4-heptyloxybenzoyl moiety is introduced via acylation of the pyridine ring:

Friedel-Crafts Acylation

  • Reagents: 4-heptyloxybenzoic acid derivatives or their acyl chlorides.
  • Catalysts: Aluminum chloride (AlCl₃) or other Lewis acids.
  • Conditions: Reflux in inert solvents like dichloromethane or toluene.
  • Outcome: Selective acylation at the 5-position of pyridine.

Alternative Methods

  • Coupling reactions such as Suzuki or Ullmann coupling, especially for aromatic acyl groups, which offer higher regioselectivity and yields.

Coupling and Final Assembly

The final compound's synthesis often involves coupling reactions:

  • Suzuki coupling using boronic acids and halogenated pyridine derivatives under palladium catalysis.
  • Amide formation via activation of benzoyl acids with carbodiimides or acyl chlorides, followed by nucleophilic attack on the pyridine nitrogen.

Summary of Research Findings and Data Tables

Preparation Step Reagents Reaction Conditions Yield/Remarks References
Pyridine cyclization 2-Aminopyridine + POCl₃ 120–125°C, 5–8h 76.9%
Chlorination Cl₂ gas -5°C to 25°C Up to 95%
Benzoyl acylation 4-Heptyloxybenzoic acid derivatives Reflux with AlCl₃ Variable, optimized for regioselectivity
Coupling reactions Pd catalysts, boronic acids Reflux, inert atmosphere High yields, regioselective

Notes on Process Optimization and Research Trends

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-heptyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(4-heptyloxybenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and heptyloxybenzoyl groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine with analogous pyridine derivatives:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound 4-Heptyloxybenzoyl (C₇H₁₅O-C₆H₄CO-) ~397.9 (calculated) Not reported Hypothesized high lipophilicity N/A
2-Chloro-5-(trifluoromethyl)pyridine CF₃ 181.5 Not reported Pesticide intermediate; market value: $XX million
2-Chloro-5-(3-thienyl)pyridine Thiophene 195.7 Not reported Lab reagent; purity: 97%
2-Chloro-5-(chloromethyl)pyridine CH₂Cl 162.0 Not reported Synthetic intermediate for pesticides
2-Chloro-5-(4-fluorophenyl)pyridine 4-Fluorophenyl 211.6 268–287 Antimicrobial activity (MIC: 12.5–50 µg/mL)

Key Observations :

  • Lipophilicity : The heptyloxy chain in the target compound likely increases hydrophobicity compared to shorter substituents (e.g., CF₃, CH₂Cl), which may enhance bioavailability in biological systems .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., 4-fluorophenyl) exhibit higher melting points (268–287°C) due to π-π stacking, whereas aliphatic chains (e.g., heptyloxy) may reduce crystallinity .

Spectroscopic Characterization

  • NMR Data :
    • 2-Chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine shows δH = 2.5–4.5 ppm for pyran protons, distinct from the aromatic signals expected in the target compound’s benzoyl group .
    • 1H NMR of 2-chloro-5-(2-methoxyphenyl)pyridine reveals δH = 6.8–8.5 ppm for aromatic protons, comparable to the target’s benzoyl region .

Biological Activity

2-Chloro-5-(4-heptyloxybenzoyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its biological activity is primarily attributed to the presence of a chloro group and a heptyloxybenzoyl moiety, which influence its interaction with biological targets.

  • Molecular Formula : C19H22ClNO2
  • Molecular Weight : 333.84 g/mol
  • Chemical Structure : The compound consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a heptyloxybenzoyl group.

The biological activity of this compound involves its interaction with specific molecular targets, modulating various biochemical pathways. The chloro and heptyloxybenzoyl groups enhance its binding affinity to these targets, potentially leading to therapeutic effects. Current research is focused on elucidating these interactions further.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
  • Antiviral Activity : The compound has been investigated for potential antiviral properties, although specific mechanisms remain to be fully characterized.
  • Anticancer Potential : There are indications that it may affect cancer cell proliferation, warranting further investigation into its role in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives of pyridine revealed that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The heptyloxy substitution was found to enhance lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
  • Antiviral Mechanism Investigation : Research exploring the antiviral mechanisms of pyridine derivatives indicated that this compound could inhibit viral replication through interference with viral RNA synthesis, although specific pathways are still under investigation.
  • Cytotoxicity Assays : In vitro cytotoxicity assays have shown that this compound can induce apoptosis in certain cancer cell lines. The results suggest a dose-dependent relationship between concentration and cytotoxic effect, highlighting its potential as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

Compound NameStructureAntimicrobial ActivityAntiviral ActivityAnticancer Potential
2-Chloro-5-(4-methoxybenzoyl)pyridineStructureModerateLowLow
This compoundStructureHighModerateHigh
2-Chloro-5-(4-butoxybenzoyl)pyridineStructureLowLowModerate

Q & A

Basic: What are the key synthetic routes for 2-Chloro-5-(4-heptyloxybenzoyl)pyridine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves:

  • Step 1: Chlorination of a pyridine precursor at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C, anhydrous solvent).
  • Step 2: Introduction of the 4-heptyloxybenzoyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For the latter, a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-heptyloxybenzoyl are used in a THF/water mixture at 80–100°C .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Critical Factors:
  • Longer heptyloxy chains require extended reaction times and higher temperatures for solubility.
  • Moisture-sensitive steps necessitate inert atmospheres (N₂/Ar).

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), heptyloxy chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), and benzoyl carbonyl (δ ~165 ppm in ¹³C NMR) .
    • HRMS: Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₀H₂₄ClNO₂: ~363.15 g/mol).
  • X-ray Crystallography: Single-crystal analysis using SHELX software for refinement. The planar pyridine ring and dihedral angle between benzoyl and pyridine moieties are critical structural parameters .

Advanced: What strategies optimize regioselectivity during functionalization of the pyridine ring?

Answer:

  • Directing Groups: The chloro substituent at position 2 acts as a meta-director, guiding electrophilic substitution to position 5.
  • Catalytic Systems: Use of Cu(I) or Pd(0) catalysts for cross-coupling reactions (e.g., Heck or Buchwald-Hartwig) to introduce aryl/alkyl groups at position 5 .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions, while non-polar solvents (toluene) favor radical pathways .

Advanced: How can researchers investigate the biological activity of this compound, and what methodological pitfalls should be avoided?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
    • Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Pitfalls:
    • Solvent Interference: DMSO (>1% v/v) may inhibit cellular activity; use vehicle controls.
    • Metabolic Stability: Assess hepatic microsome stability (e.g., rat liver S9 fraction) to avoid false positives in drug discovery pipelines .

Safety: What precautions are critical when handling this compound in the laboratory?

Answer:

  • Hazard Mitigation:
    • Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritancy (similar to related chloropyridines) .
    • Avoid skin contact; chlorinated pyridines may cause delayed hypersensitivity reactions.
  • Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .

Advanced: How do crystallographic data resolve contradictions in reported molecular conformations?

Answer:

  • Torsion Angle Analysis: Compare experimental (X-ray) and computational (DFT) torsion angles between the benzoyl and pyridine rings. Discrepancies >5° suggest crystal packing effects or solvent interactions .
  • Polymorphism Screening: Conduct differential scanning calorimetry (DSC) to identify stable polymorphs, which may explain divergent solubility or bioactivity data .

Basic: What chromatographic techniques effectively separate this compound from by-products?

Answer:

  • HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30 v/v) at 1 mL/min; retention time ~8.2 min.
  • TLC: Silica gel 60 F₂₅₄; hexane:ethyl acetate (3:1) with UV visualization (Rf ~0.45) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

Answer:

  • Modifications:
    • Heptyloxy Chain: Shorten or branch to alter lipophilicity (logP) and membrane permeability.
    • Chloro Replacement: Substitute with electron-withdrawing groups (CF₃, NO₂) to enhance electrophilicity .
  • Computational Tools: Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinase domains) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(4-heptyloxybenzoyl)pyridine
Reactant of Route 2
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2-Chloro-5-(4-heptyloxybenzoyl)pyridine

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